Compound Description: This compound is a nitrobenzenethiolate derivative investigated for its conformational preferences. The research focuses on the interplay between intramolecular and intermolecular forces influencing its crystal structure. []
Relevance: While not sharing the pyrrolidinedione core, this compound provides a comparative example for understanding conformational preferences driven by substituents on an aromatic ring, a feature relevant to understanding the structure-activity relationships of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The presence of the 4-methyl and 2-nitro substituents on the benzenethiolate moiety, similar to the iodine substituent in the target compound, highlights the influence of electronic and steric factors on molecular conformation. []
Compound Description: Similar to the previous compound, this benzenecarbothiolate derivative is studied for its conformational behavior in crystal structures, influenced by intra- and intermolecular interactions. []
Relevance: The study of conformational preferences in this compound, specifically the rotation of the nitro group and the thiobenzoate group, offers insights into the potential conformational behavior of the structurally related compound, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. Examining these similarities aids in understanding how different substituents on aromatic systems can influence overall molecular shape and potential interactions with biological targets. []
1-(2-Nitrophenylthio)-2,5-pyrrolidinedione
Compound Description: This compound directly incorporates the 2,5-pyrrolidinedione core found in 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The research examines its crystal structure and the role of hydrogen bonding in its packing arrangement. []
Relevance: This compound demonstrates a clear structural connection to 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, sharing the core pyrrolidinedione moiety. The study of this compound allows direct comparison of the impact of different substituents on the ring (nitrophenylthio vs. 4-iodophenyl) and the nitrogen atom (hydrogen vs. cyclohexylamino), providing valuable insights into structure-activity relationships. []
Compound Description: DOI is a potent 5-HT2A/5-HT2C agonist, frequently employed in research to investigate the roles of these serotonin receptors in various behavioral and physiological processes. [, , , , , , , , , , , , , , ]
Relevance: Though lacking the pyrrolidinedione core, DOI's relevance lies in its activity at 5-HT2A receptors. If 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione were found to interact with these receptors, comparison with DOI's well-characterized pharmacology would be crucial for understanding its potential effects. The shared 4-iodophenyl moiety further emphasizes the importance of exploring potential shared pharmacological targets and mechanisms between these two compounds. [, , , , , , , , , , , , , , ]
Compound Description: This compound is another potent 5-HT2A/2C agonist, structurally similar to DOI but with a trifluoromethyl group replacing the iodine. Its pharmacological profile is compared with DOI and other related phenethylamine derivatives. [, ]
Relevance: As a close analog of DOI, this compound strengthens the argument for exploring the potential interaction of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione with 5-HT2A/2C receptors. The replacement of iodine with a trifluoromethyl group while retaining similar activity highlights the impact of electronic effects on pharmacological activity within this class of compounds. [, ]
Compound Description: This compound is the des-alpha-methyl congener of the previous compound, also investigated for its 5-HT2A/2C agonist properties. Notably, it displays lower potency at 5-HT2A receptors compared with its alpha-methylated counterpart. []
Relevance: The comparison between this compound and its alpha-methylated analog underscores the significance of the alpha-methyl group for potent 5-HT2A receptor agonism within this chemical class. While structurally less similar to 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, it provides valuable information regarding structure-activity relationships within this series of compounds. []
Compound Description: This compound is a direct serotonin (5-HT) receptor agonist, often used in research to investigate the role of serotonin in various physiological and behavioral processes. []
Relevance: Although structurally dissimilar to 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, α-methyl-5-HT provides a reference point for comparing the effects of the target compound if it were to interact with serotonin receptors. This comparison becomes particularly relevant if the target compound exhibits activity at the same serotonin receptor subtypes as α-methyl-5-HT. []
Compound Description: This compound shares the pyrrolidinedione core with 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. Its crystal structure reveals the influence of substituent size and electronic properties on the overall molecular conformation. []
Relevance: This compound shares the central pyrrolidinedione ring system with the target compound and offers a direct structural comparison point. Differences in the substituents on the pyrrolidinedione ring (p-chlorophenyl and 3-pyridyl vs. 4-iodophenyl and cyclohexylamino) can be analyzed to understand their potential influence on pharmacological activity and physical properties. This comparison can shed light on the structure-activity relationship of compounds containing the pyrrolidinedione moiety. []
Compound Description: This compound is a ribofuranosyl derivative of a pyrrolidinedione, synthesized as an analog of the antiepileptic drug, mesuximide. []
Relevance: This compound provides insights into potential modifications and analogs of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, particularly with regards to substitutions on the nitrogen atom of the pyrrolidinedione ring. The presence of the ribofuranosyl group highlights the possibility of attaching sugar moieties to modulate pharmacological activity or improve pharmacokinetic properties. []
Compound Description: This entry refers to a series of compounds, not individual structures. The research focuses on quantitative structure-activity relationships (QSAR), particularly examining the impact of hydrophobicity on their antifungal activity. []
Relevance: While not providing specific structures, the QSAR study on these series is relevant because it emphasizes the importance of physicochemical properties in determining biological activity. The study found that hydrophobicity was a key factor influencing the antifungal activity of these compounds. This finding can be extrapolated to 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, suggesting that its hydrophobic character, influenced by the iodine and cyclohexyl groups, might be crucial for its biological activity. []
2-(5-ylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-succinimides and 5-ylidene-3-(1-arylpyrrolidine-2,5-dione)-thiazolidine-2,4-diones
Compound Description: This entry refers to two series of compounds explored for their anti-leukemic activity. The research emphasizes the synthesis and evaluation of these compounds against various leukemia cell lines. []
Relevance: This research, although focused on anti-leukemic activity, highlights the versatility of the pyrrolidinedione moiety in medicinal chemistry. The incorporation of the pyrrolidinedione ring into these hybrid compounds underscores its potential as a scaffold for developing novel therapeutics. This approach emphasizes the potential of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione as a lead compound for further structural modifications and exploration of diverse biological activities. []
Compound Description: These two pyrrolidinedione derivatives were investigated for their anticancer activity against murine sarcoma 180. Compound (I) demonstrated significant antiproliferative effects, while compound (II) was inactive. []
Relevance: These compounds highlight the potential of pyrrolidinedione derivatives as anticancer agents. The structural similarities between these compounds and 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, especially the presence of the pyrrolidinedione core, suggest that the target compound could also possess potential anticancer properties. This connection warrants further investigation into the antiproliferative activity of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. []
Compound Description: U-73122 is a potent inhibitor of phospholipase C (PLC), whereas U-73343, its close analog with a pyrrolidinedione ring instead of a pyrroledione, lacks this inhibitory activity. []
Relevance: These compounds emphasize the importance of subtle structural changes in determining biological activity. Although the pyrrolidinedione moiety in U-73343 is directly comparable to 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, the lack of PLC inhibitory activity highlights that the overall structure, not just the presence of a specific ring system, dictates biological activity. This observation emphasizes the need for further investigation to determine the specific biological targets and mechanisms of action for 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. []
Compound Description: WAY-163909 is a novel and selective 5-HT2C receptor agonist exhibiting preclinical antipsychotic-like activity. []
Relevance: While not directly related structurally to 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, WAY-163909's relevance lies in its interaction with the serotonergic system, particularly its agonism at 5-HT2C receptors. If 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is found to interact with serotonin receptors, comparison with WAY-163909's pharmacological profile could offer valuable insights into its potential therapeutic applications. []
Compound Description: This compound is a potent serotonin 5-HT2A/2C agonist structurally related to DOI and its trifluoromethyl analog. []
Relevance: Although not containing the pyrrolidinedione moiety, this compound is relevant due to its potent 5-HT2A/2C receptor agonism. Similar to the rationale for DOI and its analogs, if 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is found to interact with 5-HT2A/2C receptors, comparing its pharmacological profile with this compound would be crucial. This comparison could reveal potential similarities or differences in their interactions with these serotonin receptors and downstream effects. []
Compound Description: This refers to a series of compounds, not a single entity, characterized by a pyrrolidinedione moiety substituted with piperidine and phthalazine rings. These compounds exhibit inhibitory activity against PDE4, an enzyme involved in cyclic AMP signaling. []
Relevance: This series highlights the versatility of the pyrrolidinedione core as a scaffold for developing inhibitors of various therapeutic targets, including PDE4. The structural similarities, particularly the presence of the pyrrolidinedione ring, suggest that 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione might also interact with similar targets. Further investigation is needed to determine if the target compound exhibits any inhibitory activity towards PDE4 or other related enzymes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.